molecular formula C18H18N4O3S B2687139 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058513-65-6

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2687139
M. Wt: 370.43
InChI Key: SDRORYGSBFBCGT-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure. Let’s explore its various aspects.



Molecular Structure Analysis

The molecular structure of 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is crucial for understanding its properties and behavior. The compound contains a pyrrolidine ring fused with a bicyclic system, incorporating a benzo[c][1,2,5]thiadiazole moiety. The arrangement of atoms and functional groups significantly influences its reactivity and interactions.



Chemical Reactions Analysis

Exploring the compound’s reactivity is essential. Researchers may have investigated its reactions with various reagents, such as acids, bases, or other nucleophiles. These reactions could lead to the formation of derivatives or novel compounds.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigating the temperature at which it transitions from solid to liquid.

    • Solubility : Determining its solubility in various solvents (e.g., water, organic solvents).

    • Color : Describing its appearance (color, crystalline, or amorphous).



  • Chemical Properties :

    • Acidity/Basicity : Assessing its behavior in acidic or basic conditions.

    • Stability : Investigating its stability under different environmental factors (e.g., light, temperature).

    • Redox Properties : Exploring its ability to undergo oxidation-reduction reactions.




Future Directions

Given the limited information, future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or other applications.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Structural Modifications : Explore derivatives with altered properties.


properties

IUPAC Name

1-[8-(2,1,3-benzothiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-5-6-17(24)22(16)13-8-11-2-3-12(9-13)21(11)18(25)10-1-4-14-15(7-10)20-26-19-14/h1,4,7,11-13H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRORYGSBFBCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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